S-Adenosylmethionine

Description

Core Structural Elements and Chiral Centers

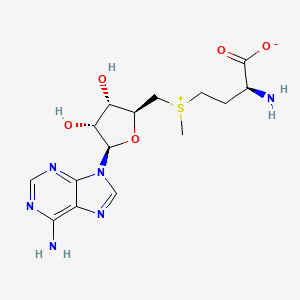

S-Adenosyl-L-methionine (SAM) is a sulfonium-containing biomolecule with a complex molecular architecture. Its structure comprises three primary components: an adenosyl group (linked via a sulfonium bond to methionine), a ribose sugar, and a methionine moiety. The sulfonium center, formed by the sulfur atom covalently bonded to three methyl groups and the adenosyl moiety, imparts a positive charge under physiological conditions, critical for its biochemical reactivity.

SAM contains two chiral centers:

- The α-carbon of methionine : This stereogenic center adopts the L-configuration, consistent with proteinogenic amino acids.

- The sulfonium sulfur : This center exists in two enantiomeric forms, (S,S)- and (R,S)-SAM. Biological systems exclusively utilize (S,S)-SAM, while (R,S)-SAM is inactive.

The molecule’s stereochemistry is stabilized by a network of hydrogen bonds and hydrophobic interactions. The sulfonium ion’s positive charge facilitates electrostatic interactions with negatively charged residues in enzyme active sites, such as aspartate or glutamate.

Key Functional Groups and Bond Geometry

SAM’s reactivity is influenced by its bond geometry:

- S–C5′ bond : The bond between sulfur and the adenosyl group’s C5′ carbon is labile, enabling homolytic cleavage in radical SAM (RS) enzymes to generate a 5′-deoxyadenosyl radical.

- Methylthioether linkage : The sulfur-methyl bonds in the sulfonium center are resistant to hydrolysis, contributing to SAM’s metabolic stability.

| Functional Group | Role in Reactivity | Structural Features |

|---|---|---|

| Sulfonium ion | Methyl donor, radical generation | Positive charge, trigonal pyramidal geometry |

| Adenosyl ribose | Enzyme recognition, substrate positioning | Anti-conformation, 3′-endo ribose |

| Methionine moiety | Hydrophobic interactions, substrate binding | Flexible side chain, sulfur atom |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 | |

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis of S-Adenosyl-L-Methionine

Chemical synthesis of SAMe traditionally involves the condensation of adenosine derivatives with L-methionine or its analogs. A pivotal method disclosed in Patent US6881837B2 outlines a stereoselective approach using 5′-chloromethyl adenosine hydrochloride and L-methionine. The process begins with adenosine suspended in acetonitrile, treated with thionyl chloride at 0–5°C to form 5′-chloromethyl adenosine hydrochloride. This intermediate reacts with L-methionine in liquid ammonia at −30 to −40°C, yielding S-adenosyl-L-homocysteine (SAH), which is subsequently methylated using trimethyloxonium tetrafluoroborate (TMOTFB) to produce SAMe. This method achieves a 95% enantiomeric excess of the (S,S)-isomer, addressing historical challenges of low stereoselectivity in prior methods .

Key advancements include the replacement of toxic methylating agents like methyl iodide with TMOTFB, which minimizes demethylation side reactions and enhances yield reproducibility . A comparative analysis of chemical methods is provided below:

| Parameter | Traditional Method (Methyl Iodide) | Improved Method (TMOTFB) |

|---|---|---|

| Yield | 40–50% | 70–75% |

| Reaction Time | 24–48 hours | 5–8 hours |

| Stereoselectivity | 60–70% (S,S)-isomer | >95% (S,S)-isomer |

| Byproducts | Dimethyl sulfide, racemization | Minimal side products |

This method’s industrial viability is underscored by solvent recyclability and avoidance of lyophilization, reducing costs and environmental impact .

Enzymatic and Chemoenzymatic Approaches

Enzymatic synthesis leverages SAMe synthetases or methyltransferases to catalyze the formation of SAMe from ATP and L-methionine. SalL and FDAS , two halogenases engineered for SAMe analog production, have been repurposed for SAMe synthesis . Wild-type SalL converts L-methionine and ATP into SAMe with moderate efficiency, while point mutations (e.g., SalL-Y217A) enhance substrate scope to include non-natural methionine analogs .

A chemoenzymatic strategy combines chemical synthesis of SAH with enzymatic methylation. For instance, SAH generated via chemical methods is methylated in situ using protein arginine methyltransferase 1 (PRMT1), achieving 90% conversion efficiency in peptide modification . This approach circumvents SAMe’s inherent instability by generating it directly in reaction mixtures, as demonstrated in the synthesis of fluoromethylated analogs using Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM) .

Synthesis of SAMe Analogs and Derivatives

SAMe analogs with modified sulfonium side chains enable tailored applications in epigenetics and drug development. For example:

-

Extended Carbon Chains : Allylation or propargylation of SAH under acidic conditions produces analogs like S-adenosyl-L-allylhomocysteine, which serve as cofactors for DNA methyltransferases .

-

Selenium/Tellurium Substitutes : Replacement of sulfur with selenium or tellurium enhances stability. Se-adenosyl-L-methionine (SeSAM) and Te-adenosyl-L-methionine (TeSAM) exhibit 10-fold greater stability at physiological pH than SAMe .

-

Fluoromethylation : FMeTeSAM, synthesized via tellurium-based chemistry, enables site-specific fluoromethylation of biomolecules, expanding SAMe’s utility in PET imaging .

Industrial-Scale Production and Stabilization

Industrial SAMe production faces challenges related to hygroscopicity and degradation. Patent WO2003043608A1 discloses a tablet formulation combining SAMe disulfate monotosylate with calcium sulfate or phosphate, achieving <2% moisture content and enhanced shelf-life. Purification techniques like ion-exchange chromatography and reverse osmosis are critical, with yields exceeding 80% in optimized protocols .

A notable advancement is the use of picrolonic acid for SAMe isolation from fermentation broths, which reduces impurities to <3% . Scalability is further improved via spray-drying, bypassing lyophilization and cutting production time by 50% .

Chemical Reactions Analysis

Types of Reactions: S-adenosyl-L-methionine undergoes various chemical reactions, including methylation, trans-sulfuration, and aminopropylation. It acts as a methyl donor in methylation reactions, transferring methyl groups to nucleic acids, proteins, and lipids . It can also donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .

Common Reagents and Conditions: The methylation reactions involving S-adenosyl-L-methionine typically occur under the catalysis of methyltransferases. These reactions often require specific cofactors and optimal pH conditions to proceed efficiently .

Major Products Formed: The major products formed from the reactions of S-adenosyl-L-methionine include methylated nucleic acids, proteins, and lipids. Additionally, it can form S-adenosylhomocysteine, which is further metabolized in the cell .

Scientific Research Applications

Methylation Reactions

Role in Methyltransferase Reactions

SAM is the principal methyl donor in methyltransferase reactions, which are vital for the modification of nucleic acids, proteins, and small molecules. Research has shown that SAM analogs can be utilized for the chemoenzymatic synthesis of biomolecules, enhancing the efficiency of these biochemical transformations. For instance, SAM analogs have been successfully applied to modify peptide substrates via protein arginine methyltransferase 1 (PRMT1) .

Case Study: Methylation and Biological Rhythms

A study highlighted that excess SAM can disrupt biological rhythms rather than promote methylation, leading to its catabolism into adenine and methylthioadenosine—both of which are toxic to methylation processes . This finding underscores the importance of maintaining appropriate SAM levels for optimal biological function.

Liver Health

Therapeutic Use in Chronic Liver Disease

SAM has been extensively studied for its therapeutic potential in chronic liver diseases. A systematic review of randomized controlled trials demonstrated that SAM supplementation can restore hepatic glutathione levels and mitigate liver injury . The findings suggest that SAM plays a protective role in liver function by enhancing antioxidant capacity.

Mechanism of Action

The mechanism by which SAM exerts its hepatoprotective effects involves its role as a methyl donor in the synthesis of critical biomolecules that support liver health and detoxification processes.

Neuropsychiatric Disorders

Antidepressant Properties

SAM has been investigated as a natural alternative to conventional antidepressants. Clinical studies have shown its efficacy in treating depression and anxiety disorders, with some studies suggesting it may be comparable to traditional pharmacological treatments . The proposed mechanism involves SAM's influence on neurotransmitter metabolism, particularly serotonin and dopamine.

Case Study: Clinical Trials

A prospective randomized double-blind study evaluated the effects of SAM on psychological well-being, demonstrating significant improvements in mood and anxiety levels among participants .

Cancer Treatment

Antitumor Effects

Recent research indicates that SAM possesses antitumor properties, particularly in oral and liver cancers. Its ability to modulate various metabolic pathways involved in cancer progression has been documented . For example, SAM influences transmethylation and trans-sulfuration pathways, which are crucial for maintaining cellular homeostasis and regulating tumor growth.

Mechanisms Underlying Anticancer Activity

SAM's multitargeted effects include enhancing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways. These findings position SAM as a promising candidate for adjunctive cancer therapies.

Production Methods

Microbial Fermentation

The production of SAM through microbial fermentation has gained attention as an efficient method for large-scale synthesis. Strains like Pichia pastoris and Saccharomyces cerevisiae have been optimized for higher yields through genetic engineering and culture condition adjustments . These advancements facilitate the sustainable production of SAM for research and therapeutic applications.

Mechanism of Action

S-adenosyl-L-methionine exerts its effects through the donation of methyl groups in transmethylation reactions. It is involved in the methylation of DNA, RNA, proteins, and lipids, which regulates gene expression, protein function, and membrane stability . The sulfonium functional group in S-adenosyl-L-methionine is the center of its reactivity, allowing it to participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

S-adenosyl-L-homocysteine (SAH)

SAH is the demethylated byproduct of SAMe-dependent methylation. It competitively inhibits SAMe-binding enzymes like catechol-O-methyltransferase (COMT) and S-adenosylhomocysteine hydrolase (SAHH) by occupying the same catalytic pocket . Key comparisons include:

SAH-derived capture compounds (CCs) are used to profile SAMe-binding proteins. For example, FITC-SAH-CC binds COMT with a Kd of 24.1 μM, mimicking SAMe's interactions but without methyltransferase activity .

Methylthioadenosine (MTA)

MTA, a SAMe degradation product, lacks methyl donor capacity but shares hepatoprotective effects. Unlike SAMe, MTA modulates cell growth and apoptosis independently of methylation, suggesting divergent therapeutic mechanisms .

Chalcogen Analogues: SeAdoMet and TeAdoMet

Replacing SAMe's sulfur with selenium or tellurium alters stability and reactivity:

SeAdoMet’s rapid degradation limits its use in vivo, while TeAdoMet’s stability may offer advantages in enzyme mechanistic studies .

Functional Comparisons in Enzyme Systems

DNA Methyltransferases (DNMTs)

SAMe is a cofactor for DNMTs (e.g., M.HhaI), which methylate cytosine residues. Structural studies show SAMe’s sulfonium group stabilizes enzyme-DNA interactions . In contrast, SAH inhibits DNMTs by competing for the SAMe-binding site, reducing methylation efficiency .

Restriction-Modification (R-M) Enzymes

Type I/III R-M enzymes require SAMe for both methylation and DNA cleavage. SAMe acts as an allosteric effector, inducing conformational changes essential for cleavage activity. SAH cannot substitute SAMe in this role, highlighting its specificity .

Therapeutic Efficacy Comparison

Depression Treatment

SAMe’s antidepressant efficacy (200–1600 mg/day) matches tricyclic antidepressants (TCAs) but with fewer side effects. In meta-analyses, SAMe’s response rate exceeds placebo by 17–38% and equals TCAs . SAH and MTA lack direct antidepressant roles but may modulate SAMe metabolism indirectly .

Liver Disease

SAMe supplementation restores hepatic glutathione, reducing oxidative damage in cirrhosis and cholestasis. SAH accumulation, conversely, correlates with liver injury due to MAT inhibition .

Biological Activity

S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound in the body, playing a crucial role in various biological processes, particularly in methylation reactions. This article delves into the biological activity of SAMe, exploring its functions, therapeutic applications, and recent research findings.

Overview of S-Adenosyl-L-Methionine

SAMe is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase (MAT). It serves as a universal methyl donor in transmethylation reactions, which are vital for the modification of nucleic acids, proteins, and lipids.

Key Biological Functions

- Methylation Reactions : SAMe is primarily involved in the methylation of DNA, RNA, proteins, and lipids. This process is essential for gene expression regulation and cellular signaling.

- Trans-sulfuration Pathway : SAMe participates in the synthesis of cysteine through trans-sulfuration, impacting antioxidant defense mechanisms.

- Neurotransmitter Regulation : SAMe influences the synthesis of neurotransmitters such as serotonin and dopamine, linking it to mood regulation and mental health.

Liver Health

SAMe has been studied for its potential benefits in liver diseases, particularly intrahepatic cholestasis. Its mechanism may involve the methylation of phospholipids, which could enhance membrane fluidity and support liver function .

Depression and Anxiety

Clinical trials have evaluated SAMe as a treatment for depression and anxiety. Research indicates that SAMe may be as effective as conventional antidepressants with fewer side effects . A randomized double-blind study showed significant improvements in psychological well-being among participants treated with SAMe compared to a placebo group.

Joint Health

SAMe is marketed as a dietary supplement for joint health, particularly for osteoarthritis. Its anti-inflammatory properties may help alleviate pain and improve mobility .

Recent Research Findings

Recent studies have highlighted both the benefits and potential risks associated with SAMe supplementation:

- Excessive SAMe Effects : Research indicates that excessive levels of SAMe can disrupt biological rhythms rather than enhance methylation processes. This disruption is linked to its catabolism into toxic metabolites like adenine and methylthioadenosine, which inhibit normal methylation .

- Lifespan Extension : A study on yeast demonstrated that stimulating SAMe synthesis could extend lifespan, suggesting broader implications for aging research .

Clinical Efficacy in Depression

A study involving patients with major depressive disorder found that those treated with SAMe showed significant improvement in depressive symptoms compared to those receiving placebo. The results suggested that SAMe could be a viable alternative to traditional antidepressants .

Liver Function Improvement

In patients with liver cirrhosis, administration of SAMe was associated with improved hepatic function markers and reduced symptoms of hepatic encephalopathy. This supports its role in enhancing liver health through methylation processes .

Data Tables

| Biological Function | Description | Clinical Relevance |

|---|---|---|

| Methylation | Transfers methyl groups to various biomolecules | Gene expression regulation |

| Trans-sulfuration | Converts homocysteine to cysteine | Antioxidant defense |

| Neurotransmitter Synthesis | Influences serotonin and dopamine levels | Mood regulation |

| Therapeutic Use | Evidence Level | Notes |

|---|---|---|

| Liver Disease | Moderate | Effective in intrahepatic cholestasis |

| Depression | High | Comparable efficacy to conventional drugs |

| Osteoarthritis | Moderate | Reduces pain and improves function |

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of SAMe in mammalian cells, and how can researchers experimentally validate its methyltransferase activity?

- SAMe serves as a universal methyl donor in methylation reactions (e.g., DNA, RNA, protein, lipid methylation) and regulates hepatocyte growth, apoptosis, and differentiation . To validate methyltransferase activity, researchers can:

- Use in vitro enzyme assays with radiolabeled SAMe (³H or ¹⁴C) to track methyl group transfer to substrates (e.g., histones, DNA) .

- Employ knockout/knockdown models of methionine adenosyltransferase (MAT), the enzyme synthesizing SAMe, to assess downstream methylation deficits .

- Quantify SAMe and its metabolites (e.g., S-adenosylhomocysteine) via LC-MS/MS in tissue homogenates .

Q. What experimental models are commonly used to study SAMe's hepatoprotective effects, and what methodological considerations apply?

- Animal models :

- Chronic liver injury models (e.g., CCl₄-induced cirrhosis, alcohol-fed rodents) to assess SAMe’s ability to restore glutathione levels and reduce oxidative stress .

- MAT1A knockout mice, which exhibit spontaneous steatohepatitis and hepatocellular carcinoma, to study SAMe deficiency .

- Human studies :

- Randomized controlled trials (RCTs) in cholestatic liver disease patients, focusing on endpoints like serum bilirubin, liver enzymes, and histopathology .

- Key considerations :

- Standardize SAMe dosing (oral vs. parenteral) and account for bioavailability differences .

- Control for confounding factors (e.g., diet, comorbidities) in clinical trials .

Advanced Research Questions

Q. How can contradictory findings in clinical trials evaluating SAMe for alcoholic liver disease (ALD) be systematically addressed?

- Meta-analysis frameworks :

- Follow Cochrane guidelines to pool data from heterogeneous trials, adjusting for bias risks (e.g., selection bias, attrition) .

- Prioritize high-quality RCTs with adequate blinding and sample sizes (e.g., the 123-patient cirrhosis trial in ).

- Mechanistic stratification :

- Subgroup patients by disease severity (e.g., early-stage steatosis vs. cirrhosis) and SAMe metabolism biomarkers (e.g., plasma SAMe/MAT activity) to identify responders .

- Dose-response studies :

- Optimize SAMe dosing regimens using pharmacokinetic models (e.g., accounting for first-pass metabolism in oral administration) .

Q. What strategies are employed in metabolic engineering to enhance SAMe production in microbial systems?

- Bacterial systems (E. coli) :

- Overexpress metK (SAMe synthetase) and knockout sahH (SAMe hydrolase) to reduce degradation .

- Use fed-batch fermentation with L-methionine supplementation to bypass feedback inhibition .

- Yeast systems (P. pastoris) :

- Genome-scale metabolic modeling (e.g., iRY1243) to predict gene knockout/overexpression targets (e.g., ATP synthase modifications) for improved SAMe yield .

- Enzyme engineering :

- Engineer methyltransferases (e.g., SalL chlorinase) for chemoenzymatic synthesis of SAMe analogs with enhanced stability .

Q. How does SAMe regulate epigenetic modifications, and what methodologies are used to study its role in DNA methylation?

- Mechanistic insights :

- SAMe donates methyl groups to DNA methyltransferases (DNMTs), influencing CpG island methylation patterns .

- SAMe depletion (e.g., in MAT1A⁻/⁻ mice) leads to global hypomethylation and oncogene activation .

- Methodologies :

- Bisulfite sequencing or MeDIP-seq to map DNA methylation changes in SAMe-treated vs. control cells .

- Crystallography (e.g., M.HhaI methyltransferase-SAMe complex structures) to study SAMe-enzyme interactions .

Q. What safety protocols are critical when handling SAMe in laboratory settings?

- Hazard mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as SAMe is classified as a skin/eye irritant (GHS Category 2) .

- Store SAMe in airtight containers at -20°C to prevent degradation .

- Waste disposal :

- Neutralize SAMe solutions before disposal to avoid environmental contamination .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.